Cas no 140675-43-0 (2-Fluoro-6-hydroxybenzonitrile)

2-Fluoro-6-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-6-hydroxybenzonitrile
- 2-Cyano-3-fluorophenol
- 6-FLUOROSALICYLONITRILE
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- MDL: MFCD03428592
- インチ: InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
- InChIKey: YEBHNFDMNFHZFF-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=C(O)C=1C#N
- BRN: 8403914
計算された属性
- せいみつぶんしりょう: 137.02800
- どういたいしつりょう: 137.028
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- 互変異性体の数: 3
- トポロジー分子極性表面積: 44A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.34
- ゆうかいてん: 155.0 to 159.0 deg-C
- ふってん: 257.5°Cat760mmHg
- フラッシュポイント: 109.5°C
- 屈折率: 1.56
- PSA: 44.02000
- LogP: 1.40298
- ようかいせい: 未確定
2-Fluoro-6-hydroxybenzonitrile セキュリティ情報
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記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H331,H302,H312,H315,H319,H335
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警告文:
P261,P305
P351
P338-P302
P352,P321,P405,P501A - 危険物輸送番号:3276
- 危険カテゴリコード: 20/22-36/37/38
- セキュリティの説明: S26-S36/37/39
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危険物標識:
- 包装等級:III
- 包装グループ:III
- 危険レベル:6.1
- リスク用語:R20/22; R36/37/38
- セキュリティ用語:S26;S36/37/39
2-Fluoro-6-hydroxybenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Fluoro-6-hydroxybenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021060-100g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 100g |
¥1122.00 | 2023-11-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20360-1g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 1g |
¥25.0 | 2023-09-07 | |
TRC | F596183-250mg |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 250mg |
$75.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021060-5g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 5g |
¥66.00 | 2023-11-21 | |
Key Organics Ltd | EG-0028-25G |
2-fluoro-6-hydroxybenzonitrile |
140675-43-0 | >97% | 25g |
£146.00 | 2023-07-11 | |
Key Organics Ltd | EG-0028-10G |
2-fluoro-6-hydroxybenzonitrile |
140675-43-0 | >97% | 10g |
£66.00 | 2023-07-11 | |
Alichem | A014002235-500mg |
2-Cyano-3-fluorophenol |
140675-43-0 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810196-1g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 1g |
¥39.20 | 2022-01-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20360-5g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 5g |
¥59.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20360-25g |
2-Fluoro-6-hydroxybenzonitrile |
140675-43-0 | 98% | 25g |
¥536.0 | 2021-09-09 |
2-Fluoro-6-hydroxybenzonitrile 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
2-Fluoro-6-hydroxybenzonitrileに関する追加情報
2-Fluoro-6-hydroxybenzonitrile (CAS No. 140675-43-0): An Overview of Its Properties and Applications in Medicinal Chemistry
2-Fluoro-6-hydroxybenzonitrile (CAS No. 140675-43-0) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a cyano group on a benzene ring, which collectively contribute to its diverse chemical properties and reactivity.
The fluorine atom in 2-Fluoro-6-hydroxybenzonitrile plays a crucial role in modulating its electronic properties and enhancing its metabolic stability. Fluorine substitution is a common strategy in drug design to improve the pharmacokinetic properties of lead compounds, such as increasing their lipophilicity and reducing their susceptibility to metabolic degradation. This makes 2-Fluoro-6-hydroxybenzonitrile an attractive scaffold for the development of novel therapeutic agents.
The hydroxyl group in 2-Fluoro-6-hydroxybenzonitrile imparts polarity and hydrogen bonding capabilities, which are essential for interactions with biological targets. This functional group can participate in hydrogen bonding with proteins, nucleic acids, and other biomolecules, thereby influencing the compound's binding affinity and selectivity. Additionally, the hydroxyl group can be readily modified through various chemical reactions, such as esterification or etherification, to generate a wide range of derivatives with diverse biological activities.
The cyano group in 2-Fluoro-6-hydroxybenzonitrile is another key feature that contributes to its chemical versatility. The cyano group is known for its strong electron-withdrawing properties and can serve as a versatile functional handle for further chemical modifications. For instance, it can be reduced to form an amine or converted into a carboxylic acid through hydrolysis. These transformations can significantly alter the compound's physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of complex molecules.
Recent research has highlighted the potential of 2-Fluoro-6-hydroxybenzonitrile as a lead compound for the development of new drugs targeting various diseases. One notable area of interest is its application in cancer therapy. Studies have shown that derivatives of 2-Fluoro-6-hydroxybenzonitrile exhibit potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
In addition to its anticancer properties, 2-Fluoro-6-hydroxybenzonitrile has also been explored for its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Research has demonstrated that certain derivatives of 2-Fluoro-6-hydroxybenzonitrile can effectively inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue injury.
The synthetic accessibility of 2-Fluoro-6-hydroxybenzonitrile further enhances its appeal as a starting material for drug discovery programs. Various synthetic routes have been developed to prepare this compound efficiently on both small and large scales. One common approach involves the reaction of 2-fluorobenzonitrile with an appropriate electrophilic reagent to introduce the hydroxyl group at the 6-position. These synthetic methods are robust and scalable, making it feasible to produce large quantities of 2-Fluoro-6-hydroxybenzonitrile for preclinical and clinical studies.
In conclusion, 2-Fluoro-6-hydroxybenzonitrile (CAS No. 140675-43-0) is a promising compound with a rich array of chemical properties and biological activities. Its unique structure makes it an ideal candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in medicinal chemistry.
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